3-Isopentilpirrolidina

Descripción general

Descripción

Synthesis Analysis

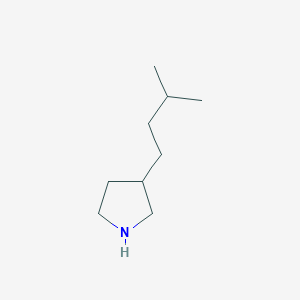

Pyrrolidine, the core structure of 3-Isopentylpyrrolidine, is a versatile scaffold for novel biologically active compounds . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including 3-Isopentylpyrrolidine, are involved in a variety of chemical reactions. For instance, the influence of steric factors on biological activity is investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

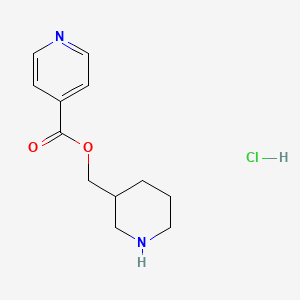

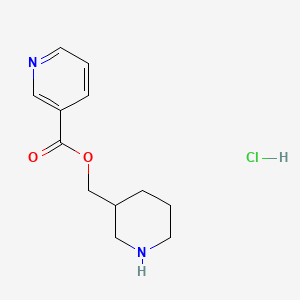

Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, incluidas las alcaloides naturales. Juegan un papel crucial en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la parte piperidina .

Síntesis y Reactividad

Los recientes avances en las técnicas de síntesis han llevado a la formación de varios derivados de piperidina, como piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas. Estos compuestos son importantes por su reactividad y posibles aplicaciones en la creación de nuevas entidades químicas .

Descubrimiento de fármacos

El núcleo de piperidina es una característica común en el descubrimiento de fármacos debido a sus propiedades farmacofóricas. Los derivados de piperidina se han utilizado en aplicaciones terapéuticas como tratamientos contra el cáncer, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer y antipsicóticos .

Técnicas Analíticas

Los derivados de piperidina se estudian utilizando diversas técnicas analíticas como RMN de 1H, RMN de 13C y espectrometría de masas para comprender sus propiedades y reactividad .

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which include 3-isopentylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Generally, drugs work by binding to a receptor, a cellular component, and producing a cellular action . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

3-Isopentylpyrrolidine likely participates in the biosynthesis of isoprenoids, the most ancient and diverse class of natural products. Two distinct routes of isoprenoid precursor biosynthesis occur in nature: the mevalonate pathway and the deoxyxylulose 5-phosphate (DXP) pathway . .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives are known to be beneficial for obtaining the best adme/tox results for drug candidates .

Result of Action

The continuous stimulation of neurons by certain drugs can lead to the death of target invertebrates .

Análisis Bioquímico

Biochemical Properties

3-Isopentylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between 3-Isopentylpyrrolidine and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 3-Isopentylpyrrolidine can interact with proteins such as transporters and receptors, influencing their function and, consequently, cellular processes.

Cellular Effects

The effects of 3-Isopentylpyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 3-Isopentylpyrrolidine can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, 3-Isopentylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation of the target molecule, thereby altering its activity . For instance, the interaction with cytochrome P450 enzymes can result in either inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 3-Isopentylpyrrolidine can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isopentylpyrrolidine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that 3-Isopentylpyrrolidine can have sustained effects on cellular function, particularly in in vitro models. Its stability and degradation must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 3-Isopentylpyrrolidine vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcome. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

3-Isopentylpyrrolidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450, which facilitate its metabolism into various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of 3-Isopentylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 3-Isopentylpyrrolidine in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Isopentylpyrrolidine is a critical factor in its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. The subcellular distribution can significantly impact the efficacy of 3-Isopentylpyrrolidine in various biochemical and pharmacological contexts.

Propiedades

IUPAC Name |

3-(3-methylbutyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)3-4-9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDVTFNHQHFKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)

![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)

![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)

![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)

![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)

![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)

![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)

![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)

![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)